N-[1-(3-aminophenyl)ethyl]acetamide
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Overview
Description
“N-[1-(3-aminophenyl)ethyl]acetamide” is a compound with the molecular weight of 276.31 . It is also known as sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide (1:1) .
Synthesis Analysis
The synthesis of “N-[1-(3-aminophenyl)ethyl]acetamide” and its derivatives has been a subject of research. A literature survey reveals the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .Molecular Structure Analysis
The IUPAC name of the compound is sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide (1:1). The InChI code is 1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) .Chemical Reactions Analysis
Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis
“N-[1-(3-aminophenyl)ethyl]acetamide” is a gray solid . It is soluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Docking of Anticancer Compounds
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to N-[1-(3-aminophenyl)ethyl]acetamide, was synthesized and its structure elucidated using spectroscopic techniques. Its anticancer activity was evaluated through in silico modeling, targeting the VEGFr receptor, demonstrating potential anticancer applications (Sharma et al., 2018).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, acting as an intermediate in the synthesis of antimalarial drugs, was produced through chemoselective acetylation of 2-aminophenol, showcasing the compound's role in pharmaceutical synthesis (Magadum & Yadav, 2018).
Biological Activities
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study developed novel chemical entities including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic activities. This research highlights the potential therapeutic applications of these compounds (Rani et al., 2014).
Antioxidant Activity of Coordination Complexes
Pyrazole-acetamide derivatives were synthesized and their coordination complexes analyzed. These complexes exhibited significant antioxidant activity, indicating potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBYWMZNPZYXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295083 |
Source
|
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-aminophenyl)ethyl]acetamide | |
CAS RN |
103394-66-7 |
Source
|
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103394-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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